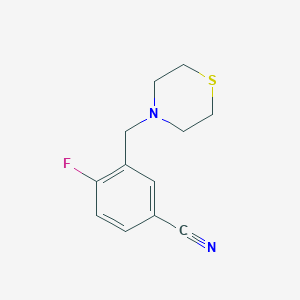![molecular formula C29H24N2O B14774914 4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)
4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole moiety linked to an oxazole ring, which contributes to its distinctive chemical behavior and potential utility in advanced materials and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common approach is the condensation of 3,6-diphenylcarbazole with an appropriate oxazole precursor under controlled conditions. The reaction may require catalysts, specific solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the carbazole moiety, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized carbazole-oxazole compounds.
科学的研究の応用
4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic and photophysical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in charge transfer processes, which can influence its electronic and photophysical properties. These interactions are crucial for its applications in optoelectronics and as a fluorescent probe.
類似化合物との比較
Similar Compounds
2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene: Known for its use in thermally activated delayed fluorescence (TADF) materials.
3,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,2-dicyanobenzene: Another TADF material with similar structural features.
Uniqueness
4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its specific combination of carbazole and oxazole moieties, which confer unique electronic properties and potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its utility in advanced materials research further highlight its distinctiveness.
特性
分子式 |
C29H24N2O |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
4-[(3,6-diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H24N2O/c1-20-30-25(19-32-20)18-31-28-14-12-23(21-8-4-2-5-9-21)16-26(28)27-17-24(13-15-29(27)31)22-10-6-3-7-11-22/h2-17,25H,18-19H2,1H3 |
InChIキー |
FTSQFJZMVIEUJT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=CC=C4)C5=C2C=CC(=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


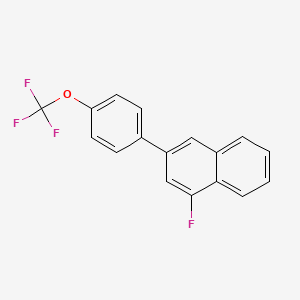
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
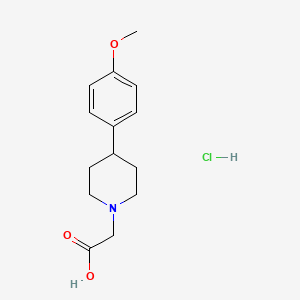
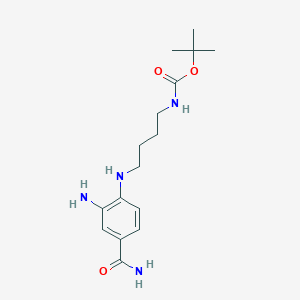
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

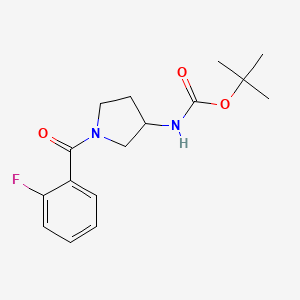
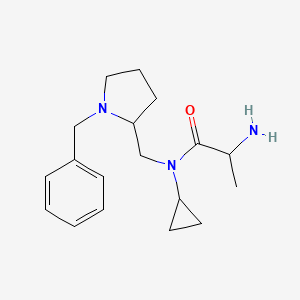
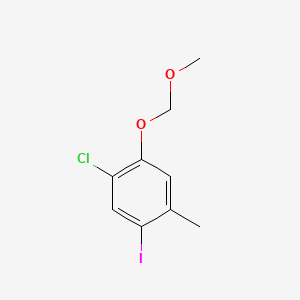
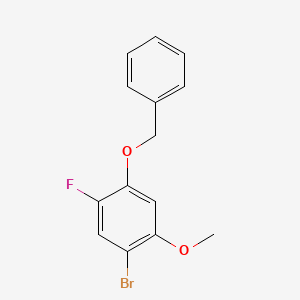
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
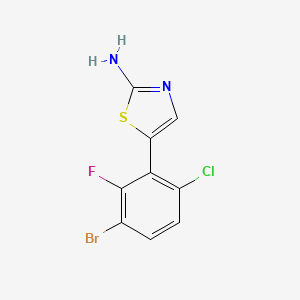
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
